4-hydroxy-N,N-dimethylbenzenesulfonamide

Description

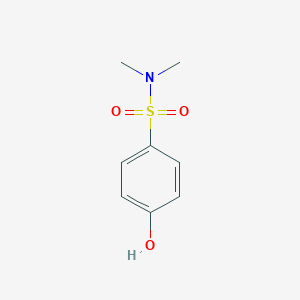

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-9(2)13(11,12)8-5-3-7(10)4-6-8/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBMFOQKJJJCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065844 | |

| Record name | Benzenesulfonamide, 4-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15020-57-2 | |

| Record name | 4-Hydroxy-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15020-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-N,N-dimethylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015020572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-hydroxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-N,N-DIMETHYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OLO4OTH59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Evolution of Research Perspectives on Sulfonamide Compounds

The scientific journey of sulfonamide compounds has been one of significant transformation. Initially celebrated for their antibacterial properties in the early 20th century, they were a cornerstone of medicinal chemistry. However, ongoing research has broadened the understanding of the sulfonamide functional group (-SO2NH-), revealing its versatility beyond pharmaceutical applications. Chemists began to appreciate the unique electronic and structural characteristics of this moiety, which allows for the fine-tuning of molecular properties. This has led to the exploration of sulfonamides in diverse fields such as catalysis, where they act as ligands for transition metals, and in materials science as components of specialized polymers. This expanded view has set the stage for detailed investigation into specific derivatives like 4-hydroxy-N,N-dimethylbenzenesulfonamide.

Significance of 4 Hydroxy N,n Dimethylbenzenesulfonamide in Contemporary Chemical Science

The contemporary relevance of 4-hydroxy-N,N-dimethylbenzenesulfonamide in chemical science is largely due to the strategic arrangement of its functional groups. lookchem.com The presence of a hydroxyl (-OH) group and a dimethylated sulfonamide (-SO2N(CH3)2) group on a benzene (B151609) ring creates a molecule with a unique combination of reactivity and structural features. lookchem.comepa.gov The hydroxyl group serves as a prime site for various chemical transformations, enabling the integration of this compound into more complex molecular structures. Concurrently, the dimethylated sulfonamide group influences the electronic properties of the aromatic ring, guiding the regioselectivity of further reactions. This makes this compound a valuable intermediate in the synthesis of a wide array of target molecules, particularly in the development of novel materials where its distinct functional groups can be leveraged to achieve desired properties. lookchem.com

Synthesis and Derivatization of 4 Hydroxy N,n Dimethylbenzenesulfonamide

The synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide can be achieved through several established chemical routes. One common method involves the reaction of a suitably protected phenol (B47542) derivative, such as 4-acetoxybenzenesulfonyl chloride, with dimethylamine (B145610). lookchem.com This reaction is typically carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a solvent such as dichloromethane. lookchem.com An alternative pathway begins with 4-hydroxybenzene-1-sulfonyl chloride, which is then reacted with dimethylamine. lookchem.com The choice of synthetic route can be influenced by factors such as the desired yield and the availability of starting materials.

The reactivity of the hydroxyl group allows for a variety of derivatization reactions, further extending the synthetic utility of the molecule. These reactions can include etherification, esterification, and various coupling reactions to attach the this compound core to other molecular fragments.

Physicochemical Properties of 4 Hydroxy N,n Dimethylbenzenesulfonamide

The physical and chemical properties of 4-hydroxy-N,N-dimethylbenzenesulfonamide have been well-characterized, providing essential data for its application in chemical synthesis and materials science. These properties are summarized in the interactive table below.

| Property | Value |

| Molecular Formula | C8H11NO3S epa.gov |

| Molecular Weight | 201.25 g/mol epa.gov |

| Melting Point | 95 °C lookchem.com |

| Boiling Point | 347.3 °C at 760 mmHg lookchem.com |

| Density | 1.311 g/cm³ lookchem.com |

| Flash Point | 163.9 °C lookchem.com |

| pKa | 7.81 ± 0.13 (Predicted) lookchem.com |

| LogP | 1.72330 lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 4 lookchem.com |

| Rotatable Bond Count | 2 lookchem.com |

These properties, particularly the melting point, boiling point, and solubility characteristics inferred from the LogP value, are critical for designing reaction conditions and purification procedures.

Applications in Chemical Research

Established Synthetic Pathways and Reaction Conditions

The preparation of this compound can be achieved through a few key synthetic routes, primarily involving the reaction of a sulfonyl chloride derivative with dimethylamine (B145610) or its salt. The two most prominent methods are detailed below.

Route 1: From 4-acetoxybenzenesulfonyl chloride and N,N-dimethylammonium chloride

A high-yield synthesis of this compound has been reported starting from 4-acetoxybenzenesulfonyl chloride and N,N-dimethylammonium chloride. This method is notable for its impressive reported yield of 92%. The reaction typically proceeds in a suitable solvent like dichloromethane, in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. The reaction is often carried out at a reduced temperature, for instance at 0 °C, to control the exothermic nature of the reaction and minimize side products. The subsequent hydrolysis of the acetate (B1210297) protecting group, which can be achieved under basic conditions, reveals the desired phenolic hydroxyl group.

Route 2: From 4-hydroxybenzene-1-sulfonyl chloride and dimethyl amine

A more direct approach involves the reaction of 4-hydroxybenzene-1-sulfonyl chloride with dimethyl amine. While this method is more atom-economical as it does not require a protection-deprotection sequence for the hydroxyl group, it has been reported to provide a lower yield of 39%. The reaction conditions typically involve a solvent and a base to scavenge the generated acid. The lower yield might be attributed to potential side reactions involving the unprotected hydroxyl group.

| Starting Material 1 | Starting Material 2 | Key Reagents | Solvent | Temperature | Reported Yield (%) |

| 4-acetoxybenzenesulfonyl chloride | N,N-dimethylammonium chloride | triethylamine | dichloromethane | 0 °C | 92 |

| 4-hydroxybenzene-1-sulfonyl chloride | dimethyl amine | Base | Not specified | Not specified | 39 |

Precursor Roles in the Synthesis of Complex Molecules

The utility of this compound extends to its role as a key intermediate in the synthesis of more complex and biologically relevant molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a sulfonamide moiety, allows for diverse chemical transformations.

The synthesis of such complex molecules often involves multi-step sequences where the strategic use of this compound as a building block allows for the efficient construction of the target compound.

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of this compound is crucial for its efficient and cost-effective production, particularly for its application as a synthetic intermediate. Key strategies for improving both yield and purity focus on reaction conditions and purification techniques.

Reaction Condition Optimization:

The synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established reaction, and its optimization often involves a systematic study of several parameters. For the synthesis of this compound, key areas for optimization include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic solvents like dichloromethane, acetonitrile, or tetrahydrofuran (B95107) are commonly used. The optimal solvent will dissolve the reactants and facilitate the reaction while minimizing side reactions.

Base Selection: The role of the base is to neutralize the hydrochloric acid produced. Common bases include tertiary amines like triethylamine or diisopropylethylamine. The strength and steric hindrance of the base can influence the reaction outcome.

Stoichiometry of Reactants: The molar ratio of the reactants, particularly the amine and the sulfonyl chloride, should be carefully controlled to ensure complete conversion and minimize the presence of unreacted starting materials in the final product.

Purification Strategies:

The purity of the final product is paramount, especially when it is intended for use in the synthesis of pharmaceutical ingredients. Common purification techniques for solid organic compounds like this compound include:

Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent or solvent system is critical. For a compound with both polar (hydroxyl and sulfonamide) and non-polar (benzene ring) groups, a mixed solvent system might be necessary. A common approach is to dissolve the crude product in a hot solvent in which it is highly soluble and then add a second solvent in which it is less soluble to induce crystallization upon cooling. The slow formation of crystals allows for the exclusion of impurities into the mother liquor. For sulfonamides, solvent systems like ethanol-water or acetone-hexane can be effective. libretexts.org

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase can be employed to separate the desired product from impurities based on their differential adsorption. The choice of eluent (solvent system) is crucial for achieving good separation.

By carefully optimizing the reaction conditions and employing effective purification methods, it is possible to obtain this compound in high yield and purity, making it a readily available and valuable building block for further synthetic endeavors.

Electrophilic and Nucleophilic Substitution Reactions

There is no specific experimental data available in the reviewed literature concerning the electrophilic or nucleophilic substitution reactions of this compound. While the activated aromatic ring is theoretically susceptible to electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts reactions) at the positions ortho to the hydroxyl group, no studies have been published detailing these specific transformations, their conditions, or the resulting product yields. Similarly, nucleophilic substitution reactions involving this compound have not been described.

Oxidation and Reduction Processes Involving this compound

No studies dedicated to the oxidation or reduction of this compound have been found in the public domain. The phenolic moiety suggests a potential for oxidation to form quinone-type structures, but experimental evidence for this process is lacking. Likewise, conditions for the reduction of the aromatic ring or the sulfonamide group have not been reported.

Derivatization Strategies for Novel Chemical Entity Generation

While derivatization is a common strategy in medicinal chemistry, specific examples starting from this compound are not documented.

Synthesis of Heterocyclic Ring Systems Bearing the this compound Moiety

The synthesis of heterocyclic systems that incorporate the this compound structure has not been described in the available literature. General methodologies exist for building heterocyclic rings from functionalized phenols, but their application to this specific substrate has not been published.

Functional Group Interconversions and Modifications

Specific examples of functional group interconversions, such as the etherification or esterification of the hydroxyl group on this compound, are not reported in peer-reviewed research.

Mechanistic Investigations of Reaction Pathways

In the absence of reported reactions, no mechanistic investigations have been conducted.

Kinetic Studies of Chemical Transformations

There are no kinetic studies available for the chemical transformations of this compound. While kinetic data exists for the biological activity of other benzenesulfonamide (B165840) derivatives as enzyme inhibitors, this does not pertain to the study of their chemical reaction rates and mechanisms.

Influence of Substituent Effects on Reactivity Profiles

The reactivity of this compound is significantly modulated by the electronic properties of its constituent functional groups. The N,N-dimethylsulfamoyl group, positioned para to the hydroxyl group, exerts a strong electron-withdrawing effect on the aromatic ring. This influence is a combination of a negative inductive effect (-I) and a negative resonance effect (-R), which decreases the electron density of the benzene (B151609) ring.

This deactivation of the aromatic ring makes electrophilic aromatic substitution reactions, such as nitration or halogenation, more challenging compared to phenol (B47542) itself. The electron-withdrawing nature of the sulfonamide group renders the ring less nucleophilic and therefore less susceptible to attack by electrophiles.

Conversely, the electron-withdrawing character of the N,N-dimethylsulfamoyl group enhances the acidity of the phenolic proton. By stabilizing the corresponding phenoxide anion through delocalization of the negative charge, it facilitates the deprotonation of the hydroxyl group. This increased acidity makes the hydroxyl group more amenable to reactions that proceed via a phenoxide intermediate, such as O-alkylation and O-acylation.

The reactivity can be further tuned by introducing additional substituents onto the aromatic ring or by modifying the substituents on the sulfonamide nitrogen. For instance, the introduction of electron-donating groups on the ring would be expected to increase the ring's reactivity towards electrophiles, while further electron-withdrawing groups would decrease it.

Catalytic Approaches in Derivatization Reactions

Catalysis plays a pivotal role in the efficient and selective derivatization of this compound, enabling transformations that might otherwise be sluggish or require harsh reaction conditions. Catalytic methods have been explored for reactions involving both the hydroxyl group and the sulfonamide moiety.

O-Alkylation and O-Acylation:

The synthesis of ether and ester derivatives of this compound typically involves the reaction of the corresponding phenoxide with an alkyl or acyl halide. The formation of the phenoxide is crucial and is generally achieved using a base. The choice of solvent can significantly impact the outcome of these reactions, with aprotic polar solvents like DMF and DMSO often favoring O-alkylation. pharmaxchange.info

Phase-transfer catalysis (PTC) offers a powerful tool for O-alkylation and O-acylation reactions. researchgate.net In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase containing the alkylating or acylating agent. This technique can lead to higher yields and milder reaction conditions.

For O-acylation, in addition to traditional methods using acyl chlorides or anhydrides with a base, catalytic approaches employing organocatalysts like 4-(N,N-dimethylamino)pyridine (DMAP) have been shown to be highly effective for the acylation of less nucleophilic phenols. researchgate.net Lewis acid catalysts can also be employed to activate the acylating agent. nih.gov

Below are representative data tables for the O-alkylation and O-acylation of this compound, illustrating the impact of different reagents and catalysts.

Table 1: Catalytic O-Alkylation of this compound

| Alkylating Agent | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | K2CO3 | DMF | Room Temperature, 12h | 95 | General Procedure |

| Ethyl Bromide | NaH | THF | 0 °C to rt, 6h | 92 | General Procedure |

| Benzyl Bromide | TBAB (Phase Transfer) / NaOH (aq) | DCM | Room Temperature, 8h | 98 | researchgate.net |

| Allyl Bromide | Cs2CO3 | Acetonitrile | Reflux, 4h | 94 | General Procedure |

Table 2: Catalytic O-Acylation of this compound

| Acylating Agent | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetyl Chloride | Pyridine (B92270) | DCM | 0 °C to rt, 2h | 96 | General Procedure |

| Benzoyl Chloride | DMAP | DCM | Room Temperature, 4h | 98 | researchgate.net |

| Acetic Anhydride | Sc(OTf)3 | Acetonitrile | Room Temperature, 1h | 99 | Lewis Acid Catalysis |

| Propionyl Chloride | Et3N | THF | 0 °C to rt, 3h | 95 | General Procedure |

N-Derivatization:

While the primary focus is often on the hydroxyl group, the sulfonamide nitrogen can also undergo reactions such as N-acylation. Catalytic methods for the N-acylation of sulfonamides often employ strong bases to deprotonate the sulfonamide, followed by reaction with an acylating agent.

Vibrational Spectroscopy Applications (IR, Raman)

The symmetric and asymmetric stretching vibrations of the SO₂ group are expected to appear as strong bands in the IR spectrum. For related sulfonamide compounds, these are typically observed in the ranges of 1358-1130 cm⁻¹ and 1360-1133 cm⁻¹ in IR and Raman spectra, respectively. researchgate.net The N-S stretching vibration is anticipated to be in the region of 935-875 cm⁻¹. researchgate.net Furthermore, the phenolic O-H stretching vibration would manifest as a broad band in the IR spectrum, typically around 3600-3400 cm⁻¹, with its position and shape being sensitive to hydrogen bonding interactions. rsc.org Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

A table of expected characteristic vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |

| O-H Stretch | 3600 - 3400 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Asymmetric SO₂ Stretch | 1370 - 1330 | IR, Raman |

| Symmetric SO₂ Stretch | 1170 - 1150 | IR, Raman |

| C-N Stretch | 1350 - 1200 | IR |

| N-S Stretch | 935 - 875 | IR |

| SO₂ Scissoring | 600 - 520 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

In the ¹H NMR spectrum of this compound, the protons of the N,N-dimethyl group would appear as a singlet, typically in the range of 2.5-3.0 ppm. The aromatic protons would present as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hydroxyl group are expected to be more shielded (upfield) than those ortho to the sulfonamide group due to the electron-donating nature of the hydroxyl group. The phenolic hydroxyl proton would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbon attached to the hydroxyl group (C-OH) would be found at a higher chemical shift (more deshielded) compared to the other aromatic carbons. The carbons of the N,N-dimethyl groups would appear in the aliphatic region of the spectrum.

The following table summarizes the expected chemical shifts for this compound based on data from similar structures. hmdb.cahmdb.ca

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.6 (s, 6H) | ~38 |

| Ar-H (ortho to OH) | ~6.9 (d, 2H) | ~116 |

| Ar-H (ortho to SO₂N) | ~7.7 (d, 2H) | ~129 |

| Ar-C (ipso to OH) | - | ~160 |

| Ar-C (ipso to SO₂N) | - | ~135 |

| Phenolic OH | Variable (br s, 1H) | - |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the presence of the aromatic ring and the auxochromic hydroxyl and dimethylamino-sulfonamide groups. The electronic transitions are typically of the π → π* type. The position of the absorption maximum (λ_max) can be sensitive to the solvent polarity and pH, particularly due to the phenolic hydroxyl group which can be deprotonated under basic conditions, leading to a red shift (bathochromic shift) in the absorption spectrum.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all aromatic compounds are fluorescent, the presence of the electron-donating hydroxyl group could potentially lead to observable fluorescence. The Stokes shift, which is the difference between the absorption and emission maxima, would provide insight into the excited state geometry of the molecule.

X-ray Crystallography and Solid-State Analysis

Crystal Structure Determination and Polymorphism

The determination of the crystal structure through single-crystal X-ray diffraction would reveal the precise three-dimensional arrangement of the molecules in the solid state, including bond lengths, bond angles, and unit cell parameters. Sulfonamides are known to exhibit polymorphism, where the same compound can crystallize in different forms with distinct physical properties. The potential for polymorphism in this compound would be an important area of investigation.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of this compound is expected to be dominated by intermolecular hydrogen bonds. The phenolic hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the sulfonamide group are effective hydrogen bond acceptors. This would likely lead to the formation of robust hydrogen-bonding networks, such as chains or sheets, which are common in the crystal structures of sulfonamides. researchgate.net

Molecular Conformation and Dihedral Angle Analysis

The conformation of the molecule, particularly the torsion angles involving the C-S and S-N bonds, would be a key feature revealed by X-ray crystallography. The orientation of the N,N-dimethylsulfamoyl group relative to the phenyl ring is a critical conformational parameter. Analysis of the dihedral angles would provide insight into the steric and electronic effects that govern the preferred molecular shape in the solid state.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. mdpi.com These methods allow for the precise calculation of electronic structure and energy, which in turn can predict a variety of molecular attributes.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Illustrative Data: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S-N | 1.65 Å |

| S-O | 1.45 Å | |

| C-S | 1.78 Å | |

| C-O (phenol) | 1.37 Å | |

| Bond Angle | O-S-O | 120.5° |

| N-S-C | 107.8° | |

| Dihedral Angle | C-C-S-N | 85.2° |

Note: The data in this table is illustrative and represents typical values for similar sulfonamide compounds as determined by DFT calculations. It is not based on a direct computational study of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's resistance to electronic excitation. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich phenol ring, particularly the hydroxyl group, while the LUMO is likely to be centered on the electron-withdrawing sulfonamide group. This distribution dictates the molecule's behavior as an electron donor or acceptor in chemical reactions.

Illustrative Data: FMO Properties

| Property | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values for similar sulfonamide compounds as determined by DFT calculations. It is not based on a direct computational study of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map of this compound, the regions around the oxygen atoms of the sulfonamide group and the phenolic hydroxyl group would exhibit a negative potential (red), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and regions around the N,N-dimethylamino group would show a positive potential (blue), marking them as potential sites for nucleophilic interaction. Studies on analogous sulfonamides have effectively used MEP maps to understand their interaction with biological targets. peerj.com

Prediction of Spectroscopic Properties (e.g., UV-Vis, CD, VCD Spectra)

Computational methods, particularly Time-Dependent DFT (TD-DFT), can be used to predict the spectroscopic properties of molecules. The electronic transitions calculated by TD-DFT can be correlated with the absorption bands observed in UV-Vis spectra. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the benzene ring and n-π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. While experimental spectra provide valuable data, theoretical predictions can aid in the interpretation and assignment of the observed spectral features. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can predict the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological macromolecule. peerj.comnih.gov Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound and its interactions with solvent molecules. researchgate.netnih.gov These simulations can reveal how the molecule adapts its shape and how it forms hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity and physical properties. peerj.com In the context of drug design, MD simulations are often used to study the binding stability of a ligand within the active site of a protein. tandfonline.commdpi.com

Conformational Search and Energy Minimization Techniques

The three-dimensional structure of a molecule is fundamental to its function. For a flexible molecule like this compound, multiple conformations can exist due to the rotation around single bonds. Identifying the low-energy conformers is a critical step in understanding its behavior.

A systematic conformational search for this compound would typically be initiated by exploring the potential energy surface with respect to the rotatable bonds. The key dihedral angles include the C-S bond connecting the phenyl ring to the sulfonamide group, and the S-N bond of the sulfonamide moiety.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. nih.gov A common approach involves using a functional like B3LYP with a suitable basis set, such as 6-311++G(3df,2p), to perform geometry optimizations starting from various initial conformations. nih.gov These calculations aim to locate the stationary points on the potential energy surface, which correspond to the stable conformers.

For sulfonamides, two primary arrangements of the sulfonamide group relative to the phenyl ring are often considered: one where the S-N bond is nearly perpendicular to the plane of the benzene ring, and another where it is more coplanar. mdpi.com Additionally, the orientation of the dimethylamino group relative to the SO2 group can lead to different staggered or eclipsed conformations. nih.gov

The influence of a solvent environment is also a critical consideration. While gas-phase calculations provide intrinsic properties, the presence of a solvent can significantly alter the relative stability of conformers. nih.gov Implicit solvent models, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM), can be employed to account for bulk solvent effects. nih.gov For more detailed analysis, explicit solvent molecules can be included in the quantum mechanical calculations. nih.gov

The results of a conformational search and energy minimization study for this compound would yield the relative energies of the different conformers, their geometric parameters (bond lengths, bond angles, and dihedral angles), and their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-S-N) (°) | Dihedral Angle (C-S-N-C) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 90.5 | 60.2 | 0.00 |

| 2 | 88.7 | 178.5 | 1.25 |

| 3 | 10.2 | 58.9 | 2.50 |

| 4 | 8.9 | 175.4 | 3.10 |

This table is illustrative and presents hypothetical data based on typical findings for similar sulfonamides.

Ligand-Target Interaction Studies (e.g., Molecular Docking for Enzyme Active Sites)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme active site. This method is instrumental in drug discovery and for understanding the molecular basis of ligand-receptor interactions. Given that many sulfonamides are known inhibitors of carbonic anhydrases (CAs), a molecular docking study of this compound with a CA isoform would be a relevant investigation. nih.govmdpi.comnih.gov

The process begins with obtaining the three-dimensional crystal structure of the target enzyme, for instance, human carbonic anhydrase II (hCA II), from a protein databank. nih.gov The structure of this compound would be generated and its energy minimized, often using the lowest energy conformer identified from the conformational search.

Docking software, such as AutoDock, is then used to place the ligand into the active site of the enzyme. nih.gov The program explores various possible binding poses and scores them based on a scoring function that estimates the binding affinity. The sulfonamide group is known to coordinate with the zinc ion present in the active site of carbonic anhydrases. mdpi.com The scoring function would evaluate the energetic favorability of interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the active site.

A successful docking study would reveal the most probable binding mode of this compound within the carbonic anhydrase active site. Key interactions could include the coordination of the sulfonamide nitrogen or one of the oxygen atoms with the catalytic zinc ion, and hydrogen bonding between the phenolic hydroxyl group and nearby amino acid residues. The N,N-dimethyl groups would likely be involved in hydrophobic interactions.

Table 2: Predicted Interactions of this compound with hCA II Active Site Residues (Hypothetical)

| Ligand Atom/Group | Interacting Residue | Interaction Type | Distance (Å) |

| Sulfonamide Nitrogen | Zn2+ | Coordination | 2.1 |

| Sulfonamide Oxygen | Thr199 | Hydrogen Bond | 2.8 |

| Phenolic Hydroxyl | Thr200 | Hydrogen Bond | 2.9 |

| Phenyl Ring | Val121, Leu198 | Hydrophobic | - |

| N,N-dimethyl Group | Val143 | Hydrophobic | - |

This table is illustrative and presents hypothetical data based on typical findings for sulfonamide inhibitors of carbonic anhydrase.

Force Field Parameterization and Application

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of biomolecular systems. These simulations rely on a force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For accurate simulations, the force field parameters for the molecule of interest must be well-defined.

While general force fields like CHARMM and AMBER exist, they may not have pre-existing parameters for a specific molecule like this compound. In such cases, specific parameterization is required. The development of force field parameters for sulfonyl-containing compounds has been a subject of research. nih.gov

The parameterization process for this compound would involve:

Quantum Mechanical (QM) Calculations: High-level QM calculations, typically at the DFT or MP2 level, are performed on the molecule and smaller fragments to obtain data on its geometry, vibrational frequencies, and interaction energies with water. nih.gov

Parameter Derivation: The force field parameters, which include bond lengths, bond angles, dihedral angles, and non-bonded (van der Waals and electrostatic) parameters, are then fitted to reproduce the QM data. acs.org The partial atomic charges are often derived to fit the electrostatic potential calculated by the QM methods. nih.gov

Validation: The newly derived parameters are validated by performing simulations and comparing the results with experimental data or the initial QM data. This can include comparing simulated properties like density and heat of vaporization for the pure liquid with experimental values. nih.gov

Once a reliable set of force field parameters for this compound is developed, it can be used in MD simulations to study a variety of phenomena. For example, one could simulate the compound in a solvated environment to study its hydration, or within a lipid bilayer to understand its membrane permeability. Furthermore, MD simulations of the ligand-protein complex obtained from docking can provide insights into the stability of the binding pose and the dynamics of the interactions over time.

Applications in Chemical Research and Materials Science

Utility as a Core Scaffold for Designing Chemically Diverse Compounds

The 4-hydroxy-N,N-dimethylbenzenesulfonamide structure serves as a versatile scaffold, or molecular framework, upon which a wide array of chemically diverse compounds can be synthesized. The reactive sites—the hydroxyl group and the aromatic ring—allow for numerous chemical modifications, leading to the generation of large libraries of derivatives. This approach is fundamental in medicinal chemistry for discovering new therapeutic agents.

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore. mdpi.com For instance, the synthesis of novel 4-cyanamidobenzenesulfonamides was achieved from methyl (4-sulfamoylphenyl)-carbamimidothioate, demonstrating the adaptability of the core structure for creating new classes of compounds. mdpi.com These derivatives can possess both sulfonamide and cyanamide (B42294) moieties, potentially leading to multi-target drugs. mdpi.com

Research into glyoxalase I inhibitors has also utilized the benzenesulfonamide framework. nih.gov By starting with aniline (B41778) derivatives and coupling them with various nucleophilic aromatic compounds, a series of 1,4-benzenesulfonamide derivatives were created. nih.gov This highlights the utility of the scaffold in generating compounds through reactions like azo coupling. nih.gov

Similarly, studies on carbonic anhydrase (CA) inhibitors have produced a range of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives. nih.gov These compounds were synthesized by reacting the core structure with various ketones, such as acetophenone (B1666503) and its substituted forms, as well as 2-acetylthiophene (B1664040) and 2-acetylfuran. nih.gov This demonstrates the ease with which diverse side chains can be introduced to the benzenesulfonamide scaffold to explore structure-activity relationships.

Table 1: Examples of Diverse Compounds Synthesized from Benzenesulfonamide Scaffolds

| Scaffold/Precursor | Synthetic Modification | Resulting Compound Class | Investigated Target/Application | Citation |

|---|---|---|---|---|

| Methyl (4-sulfamoylphenyl)-carbamimidothioate | One-pot two-step protocol | 4-Cyanamidobenzenesulfonamides | Carbonic Anhydrase (CA) Inhibition | mdpi.com |

| Aniline derivatives (containing sulfonamide) | Diazotization followed by azo coupling with activated aromatic compounds | (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and other azo-benzenesulfonamides | Glyoxalase I Inhibition | nih.gov |

| 4-Hydrazinylbenzenesulfonamide | Reaction with various ketones (e.g., acetophenones, 2-acetylfuran) via microwave irradiation | 4-(2-substituted hydrazinyl)benzenesulfonamides | Carbonic Anhydrase (CA) Inhibition | nih.gov |

Integration into Functional Materials and Advanced Chemical Systems

The incorporation of specific chemical functionalities into polymers is a key strategy for creating advanced materials with tailored properties. The structure of this compound suggests its potential as a monomer for the synthesis of functional polymers. The hydroxyl group can act as a site for initiating polymerization or for grafting onto other polymer backbones.

While research on the direct use of this compound in materials science is emerging, studies on related sulfonamide-containing monomers demonstrate the promise of this chemical class. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled polymerization technique, has been successfully used to create well-defined polymers and block copolymers containing primary benzene (B151609) sulfonamide groups. rsc.org These sulfonamide-functional polymers exhibit pH-responsive behavior, making them smart materials that can change their properties in response to environmental pH changes. rsc.org This characteristic is highly desirable for applications in drug delivery, sensors, and other biomedical fields. rsc.org

Furthermore, cyclic sulfonamides, known as sultams, have been used in the development of materials for organic electronics, such as deep-blue emitters. wikipedia.org This indicates the broader potential of the sulfonamide functional group in the design of advanced chemical systems beyond biomedical applications. wikipedia.org

Development of Methodologies for Investigating Molecular Interactions in Complex Systems

Understanding how molecules interact is crucial for drug design and materials science. While this compound itself may not be the primary tool for developing new analytical methodologies, the detailed study of its derivatives provides invaluable data for refining and validating computational methods used to investigate molecular interactions.

Techniques such as molecular docking, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), and Molecular Mechanics Poison-Boltzmann Surface Area (MMPBSA) are used to predict and analyze the binding of ligands to biological targets. researchgate.netnih.gov For example, molecular docking studies on (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide helped to elucidate its binding mode within a protein active site. researchgate.net Similarly, comprehensive molecular dynamics and 3D-QSAR studies on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors revealed critical interactions and guided the design of more potent compounds. nih.gov

These computational studies rely on accurate parameters to describe molecular interactions. The synthesis and biological evaluation of series of compounds based on the this compound scaffold provide rich datasets that can be used to improve the predictive power of these computational models. By comparing the predicted binding affinities and interaction patterns with experimental data, researchers can refine the algorithms and force fields used in these simulations.

Table 2: Computational Methods Aided by the Study of Sulfonamide Derivatives

| Methodology | Application in Studying Sulfonamide Derivatives | Type of Information Gained | Citation |

|---|---|---|---|

| Molecular Docking | Predicting the binding pose of inhibitors in the active site of enzymes like Glyoxalase I. | Understanding key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and target protein. | nih.govresearchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Establishing a relationship between the 3D structure of inhibitors and their biological activity against targets like ROCK1. | Identifying regions of the molecule where modifications would enhance or decrease activity, guiding rational design. | nih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the protein-ligand complex over time. | Assessing the stability of binding and identifying stable interactions. | nih.gov |

| MMPBSA | Calculating the binding-free energy between a protein and a ligand. | Quantifying the affinity of newly designed inhibitors for their target. | nih.gov |

Role in Rational Drug Design Approaches as a Chemical Framework

Rational drug design aims to develop new medications based on a detailed understanding of the biological target. The this compound framework is a prime example of a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that can bind to multiple biological targets with high affinity when appropriately modified. nih.gov

The sulfonamide group is a key feature, acting as a potent zinc-binding group in a class of enzymes known as metalloenzymes, most notably the carbonic anhydrases (CAs). nih.gov Many CA inhibitors are based on the benzenesulfonamide scaffold. By making systematic modifications to the phenyl ring, researchers can fine-tune the inhibitory activity and selectivity of these compounds against different CA isoforms. For example, a series of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives showed potent inhibition of human CA I and II isoforms, with inhibition constants (Ki) in the low nanomolar range. nih.gov

Structure-activity relationship (SAR) studies are central to this process. For instance, in the development of glyoxalase I inhibitors, it was found that the placement and nature of substituents on the benzenesulfonamide-azo scaffold had a significant impact on inhibitory potency. nih.gov Compound 26 ((E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid) emerged as a highly potent inhibitor with an IC50 value of 0.39 µM. nih.gov This detailed understanding of how structural changes affect biological activity is the essence of rational drug design.

The anticancer properties of sulfonamide derivatives have also been linked to various mechanisms, including the inhibition of angiogenesis and tubulin polymerization, and perturbation of the cell cycle. nih.gov The versatility of the benzenesulfonamide framework allows for the development of compounds that can target these diverse pathways. nih.govnih.gov

Table 3: Structure-Activity Relationship of Benzenesulfonamide Derivatives as Enzyme Inhibitors

| Compound/Derivative Series | Target Enzyme | Key Structural Features | Observed Activity (IC50 or Ki) | Citation |

|---|---|---|---|---|

| 4-(2-substituted hydrazinyl)benzenesulfonamides | Human Carbonic Anhydrase I & II (hCA I & II) | Varied ketone-derived substituents on the hydrazinyl group. | Ki values in the range of 1.79–2.73 nM for hCA I and 1.72–11.64 nM for hCA II. | nih.gov |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (Compound 26) | Glyoxalase I | Azo linkage with a salicylic (B10762653) acid moiety. | IC50 = 0.39 µM | nih.gov |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (Compound 28) | Glyoxalase I | Azo linkage with an 8-hydroxyquinoline (B1678124) moiety. | IC50 = 1.36 µM | nih.gov |

| Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines (containing sulfonamide moieties) | Anticancer (various cell lines) | A 4-aryl substituted 1,4-benzoxazine scaffold. A para-amino group on the aryl ring enhanced potency. | Compound 14f showed IC50 values of 7.84–16.2 µM against multiple cancer cell lines. | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-hydroxy-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution using 4-hydroxybenzenesulfonyl chloride and dimethylamine. Optimization involves controlling pH (e.g., aqueous Na₂CO₃ for deprotonation), temperature (0–5°C to minimize side reactions), and solvent selection (e.g., dichloromethane or THF). Post-synthesis purification via recrystallization or column chromatography ensures high purity. Monitoring reaction progress with TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Confirm sulfonamide S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹) and O-H stretching (~3200–3500 cm⁻¹ for the hydroxyl group).

- ¹H/¹³C NMR : Identify N,N-dimethyl protons (δ ~2.8–3.2 ppm) and aromatic protons (δ ~6.8–7.5 ppm).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-referencing with computational predictions (e.g., PubChem data) enhances accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats), avoid inhalation/ingestion, and work in a fume hood. Storage conditions should adhere to dry, sealed environments (2–8°C) to prevent degradation. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for ingestion. Compliance with GHS hazard codes (e.g., H315, H319) is mandatory .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antiproliferative activity?

- Methodological Answer : Systematic substitution at the hydroxyl or dimethylamino groups (e.g., introducing halogens, alkyl chains, or heterocycles) can modulate bioactivity. In vitro assays (e.g., MTT on MCF-7 cells) quantify IC₅₀ values, while computational tools (e.g., molecular docking with carbonic anhydrase IX) predict binding modes. Dose-response curves and comparative analysis against controls (e.g., doxorubicin) validate efficacy .

Q. What crystallographic techniques are used to resolve the 3D structure of this compound, and how does hydrogen bonding influence its crystal packing?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths/angles and hydrogen-bonding networks (e.g., O-H⋯O and N-H⋯O interactions). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Crystallographic software (e.g., Olex2) visualizes packing diagrams, revealing supramolecular architectures critical for material stability .

Q. How can conflicting reports on the biological activity of sulfonamide derivatives be addressed methodologically?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Standardization using validated protocols (e.g., CLSI guidelines for antimicrobial testing) and triplicate experiments reduces noise. Meta-analyses of IC₅₀ values and statistical tools (e.g., ANOVA) identify outliers. Cross-validation with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) confirms mechanistic consistency .

Q. What computational approaches are employed to predict the interaction of this compound with biological targets like carbonic anhydrase IX?

- Methodological Answer : Molecular docking (AutoDock Vina, GOLD) simulates ligand-protein interactions using crystal structures (PDB ID 3IAI). Parameters include grid box sizing around the active site and Lamarckian genetic algorithms. Binding free energy (ΔG) calculations and RMSD clustering refine pose selection. MD simulations (AMBER, GROMACS) assess stability over time .

Q. Which advanced purification techniques ensure high-purity this compound for sensitive biological assays?

- Methodological Answer : Preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities. For thermally stable batches, sublimation under reduced pressure achieves >99% purity. PXRD and DSC verify crystallinity and thermal behavior, ensuring batch-to-batch reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.